Actein
Overview
Description
Actein is a triterpenoid and a metabolite . It is the main active ingredient of the medicinal plant Cimicifuga racemosa (L.) Nutt . It has been reported to have various pharmacological effects .
Molecular Structure Analysis
Actein has a molecular formula of C37H56O11 . The molecular weight is 676.8 g/mol . The structure of Actein is complex, involving multiple rings and functional groups .
Physical And Chemical Properties Analysis
Actein is a stable compound if stored as directed and should avoid strong oxidizing agents . It has a molecular weight of 676.8 g/mol .
Scientific Research Applications
Actein in Cancer Research
Breast Cancer :
- Actein has been observed to inhibit the proliferation of human breast cancer cells. It activates stress and statin-associated responses in the liver and inhibits the growth of human HepG2 liver cancer cells (Einbond et al., 2009).
- In another study, Actein was found to significantly inhibit angiogenesis, which is essential for tumor growth and metastasis, in breast cancer treatment (Yue et al., 2016).
Liver and Hepatobiliary Cancer :
- Actein showed a suppressive effect on liver injury leading to cancer and reversed hepatobiliary cysts in a mouse model. It inhibited cell proliferation markers and cancer stem cell markers in liver tissue (Xi & Wang, 2017).
Leukemia :
- Actein induced apoptosis in leukemia cells, especially in the human leukemia cell line U937. It was observed to enhance caspase-9, caspase-3, and poly(ADP-ribose) polymerase cleavage, and cytochrome c release (Zhou et al., 2017).
Actein in Other Therapeutic Research
Osteoblastic Activity :
- Actein elevated alkaline phosphatase activity, collagen synthesis, and mineralization in osteoblastic MC3T3-E1 cells, suggesting potential activity against osteoporosis (Lee & Choi, 2014).
Anti-HIV Properties :
- Actein showed potent anti-HIV activity, indicating its potential as an anti-AIDS agent (Sakurai et al., 2004).
Non-alcoholic Fatty Liver Disease (NAFLD) :
- Actein ameliorated hepatic steatosis and fibrosis in high-fat diet-induced NAFLD by regulating insulin and leptin resistance (Chen & Liu, 2018).
Glioma Treatment :
- Actein was found to inhibit glioma cell viability and induce mitochondria-related apoptosis, offering a potential therapeutic strategy for glioma treatment (Yuan et al., 2017).
Colorectal Cancer :
- Actein inhibited colorectal cancer cell proliferation and induced G1 phase cell cycle arrest. It also downregulated the phosphorylation of key molecules in PI3K/Akt pathways (Yan et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMWGLPJQHSSQ-PSDKAYTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7033153 | |
Record name | Actein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Actein | |
CAS RN |
18642-44-9 | |
Record name | Actein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18642-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Actein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Xylopyranoside, (3β,12β,16β,23R,24R,25S,26S)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cyclolanostan-3-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACTEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14QO4LW9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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